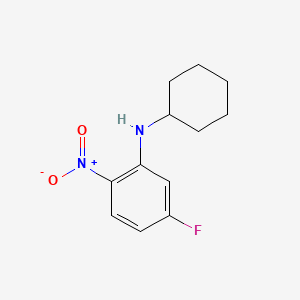

N-cyclohexyl-5-fluoro-2-nitroaniline

概要

説明

N-cyclohexyl-5-fluoro-2-nitroaniline: is an organic compound with the molecular formula C12H15FN2O2 It is a derivative of aniline, featuring a cyclohexyl group, a fluorine atom, and a nitro group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions:

Nitration of Aniline Derivatives: One common method involves the nitration of aniline derivatives. For instance, starting with N-cyclohexylaniline, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures.

Industrial Production Methods: Industrially, the synthesis might involve multi-step processes, including the protection of the amino group, selective nitration, and subsequent deprotection. The reaction conditions are optimized for yield and purity, often involving catalysts and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions:

Oxidation: N-cyclohexyl-5-fluoro-2-nitroaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the position ortho or para to the nitro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron powder, catalytic hydrogenation.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to N-cyclohexyl-5-fluoro-2-aminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine:

Pharmaceutical Research: Investigated for its potential biological activity and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Dye and Pigment Production: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.

Material Science:

作用機序

The mechanism by which N-cyclohexyl-5-fluoro-2-nitroaniline exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound of interest in both chemical and biological research.

類似化合物との比較

N-cyclohexyl-2-nitroaniline: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

5-fluoro-2-nitroaniline: Lacks the cyclohexyl group, affecting its solubility and interaction with other molecules.

N-cyclohexyl-4-fluoro-2-nitroaniline: Positional isomer with different chemical properties due to the position of the fluorine atom.

Uniqueness: N-cyclohexyl-5-fluoro-2-nitroaniline is unique due to the combination of the cyclohexyl group, fluorine atom, and nitro group, which together confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

生物活性

N-cyclohexyl-5-fluoro-2-nitroaniline is an organic compound notable for its unique structure, which includes a cyclohexyl group, a fluorine atom, and a nitro group. This combination contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and related fields. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C13H14FN3O2

- Molecular Weight : Approximately 238.26 g/mol

- Structure : The compound features a nitro group (-NO2) and a fluorine atom, which enhance its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with biological targets through:

- Hydrogen Bonding : The presence of the nitro group allows for hydrogen bonding with biomolecules, which can modulate enzyme activity or receptor interactions.

- π-Stacking Interactions : The aromatic nature of the compound facilitates π-stacking with nucleobases or other aromatic systems in biological targets, potentially influencing cellular functions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In one study, derivatives of nitroanilines were tested for their ability to induce apoptosis in cancer cells:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| Compound B | HCT-116 (Colon Cancer) | 10 | Cell cycle arrest |

| This compound | HepG2 (Liver Cancer) | TBD | TBD |

The results suggest that structural modifications in similar compounds can lead to enhanced anticancer activity, indicating that this compound could possess significant potential in cancer therapy .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies have shown that nitroanilines can inhibit various enzymes involved in metabolic pathways. For instance, it was reported that similar compounds could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

These interactions suggest that this compound might influence cell proliferation and survival through enzyme modulation.

Toxicological Assessments

The safety profile of this compound is still under investigation. Preliminary toxicological studies indicate varying degrees of cytotoxicity depending on concentration and exposure duration. A study highlighted the importance of understanding the NOAEL (No Observed Adverse Effect Level) for similar compounds, which ranged from 5 mg/kg to 10 mg/kg in animal models .

Case Studies and Research Findings

- Case Study on Anticancer Properties : A recent study evaluated the anticancer properties of structurally related compounds and found that modifications to the nitro group significantly impacted their efficacy against breast and colon cancer cell lines. The study concluded that specific substitutions could enhance apoptotic pathways .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest strong binding affinities due to hydrophobic interactions and hydrogen bonding, confirming its potential as a lead compound in drug development .

特性

IUPAC Name |

N-cyclohexyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGJCYNHHOIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。